molecular formula C17H16Cl2N2O2 B12726656 N,beta-Bis(4-chlorophenyl)-alpha-hydroxy-1-aziridinepropanamide CAS No. 120978-28-1

N,beta-Bis(4-chlorophenyl)-alpha-hydroxy-1-aziridinepropanamide

Cat. No.: B12726656
CAS No.: 120978-28-1
M. Wt: 351.2 g/mol
InChI Key: YXGSUYHPSDDEQV-UHFFFAOYSA-N
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Description

N,beta-Bis(4-chlorophenyl)-alpha-hydroxy-1-aziridinepropanamide is a synthetic organic compound characterized by the presence of aziridine, chlorophenyl, and hydroxy functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,beta-Bis(4-chlorophenyl)-alpha-hydroxy-1-aziridinepropanamide typically involves the following steps:

    Formation of Aziridine Ring: The aziridine ring can be synthesized through the reaction of an appropriate amine with an epoxide under basic conditions.

    Introduction of Chlorophenyl Groups: The chlorophenyl groups can be introduced via nucleophilic substitution reactions using chlorobenzene derivatives.

    Hydroxylation: The hydroxyl group can be introduced through oxidation reactions using reagents such as hydrogen peroxide or other oxidizing agents.

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl group, to form ketones or aldehydes.

    Reduction: Reduction reactions can target the aziridine ring, potentially opening it to form amines.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Sodium hydroxide, potassium tert-butoxide.

Major Products

    Oxidation: Ketones, aldehydes.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Potential use in the study of enzyme mechanisms and as a probe for biological systems.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N,beta-Bis(4-chlorophenyl)-alpha-hydroxy-1-aziridinepropanamide would depend on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, potentially inhibiting their activity or altering their function. The aziridine ring’s reactivity could play a crucial role in its biological activity, allowing it to form covalent bonds with nucleophilic sites in proteins or DNA.

Comparison with Similar Compounds

Similar Compounds

  • N,beta-Bis(4-chlorophenyl)-alpha-hydroxy-1-aziridineacetamide
  • N,beta-Bis(4-chlorophenyl)-alpha-hydroxy-1-aziridinebutanamide

Uniqueness

N,beta-Bis(4-chlorophenyl)-alpha-hydroxy-1-aziridinepropanamide is unique due to its specific combination of functional groups, which confer distinct reactivity and potential applications. The presence of the aziridine ring, in particular, sets it apart from other compounds, providing unique opportunities for chemical transformations and biological interactions.

Properties

CAS No.

120978-28-1

Molecular Formula

C17H16Cl2N2O2

Molecular Weight

351.2 g/mol

IUPAC Name

3-(aziridin-1-yl)-N,3-bis(4-chlorophenyl)-2-hydroxypropanamide

InChI

InChI=1S/C17H16Cl2N2O2/c18-12-3-1-11(2-4-12)15(21-9-10-21)16(22)17(23)20-14-7-5-13(19)6-8-14/h1-8,15-16,22H,9-10H2,(H,20,23)

InChI Key

YXGSUYHPSDDEQV-UHFFFAOYSA-N

Canonical SMILES

C1CN1C(C2=CC=C(C=C2)Cl)C(C(=O)NC3=CC=C(C=C3)Cl)O

Origin of Product

United States

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